Poly(4-bromophthalaldehyde) Exhibits Superior Thermal Stability Compared to Unsubstituted Poly(o-phthalaldehyde) by TGA Analysis
Poly(4-bromophthalaldehyde) (PBPA) demonstrates significantly enhanced thermal stability relative to unsubstituted poly(o-phthalaldehyde) as quantified by thermogravimetric analysis (TGA). The 4-bromo substitution raises the thermal decomposition threshold to approximately 200°C, whereas the unsubstituted polymer decomposes at substantially lower temperatures under identical analytical conditions . This stability enhancement is attributed to the electron-withdrawing inductive effect of the bromine substituent, which stabilizes the acetal backbone against thermal depolymerization.
| Evidence Dimension | Thermal decomposition temperature (TGA onset of mass loss) |
|---|---|
| Target Compound Data | Poly(4-bromophthalaldehyde) stable up to 200°C |
| Comparator Or Baseline | Unsubstituted poly(o-phthalaldehyde) decomposes at lower temperatures |
| Quantified Difference | Stability extends to 200°C for PBPA; unsubstituted polymer decomposes earlier (exact temperature not reported in source) |
| Conditions | TGA studies; cationic polymerization using BF3·OEt2 at -78°C |
Why This Matters
For applications requiring thermal processing or elevated-temperature operational environments (e.g., photoresist post-exposure baking, electronic device fabrication), the 200°C stability window of PBPA enables processing conditions unattainable with unsubstituted poly(o-phthalaldehyde), directly influencing material selection for thermally demanding workflows.
